- Recyclable Silver-Catalyzed Selective Hydrogenation of Imides to Primary Amines via Dual C-N Bond CleavageOrganic Letters, 2023, 25(17), 3066-3071,
Cas no 90774-69-9 (4-Aminobenzotrifluoride hydrochloride)

90774-69-9 structure
Nombre del producto:4-Aminobenzotrifluoride hydrochloride
Número CAS:90774-69-9
MF:C7H7ClF3N
Megavatios:197.585391283035
MDL:MFCD00007897
CID:91024
PubChem ID:24850424
4-Aminobenzotrifluoride hydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- 4-Aminobenzotrifluoride hydrochloride
- 4-(Trifluoromethyl)aniline hydrochloride
- 4-(Trifluoromethyl)anilinium Chloride
- p-(Trifluoromethyl)aniline hydrochloride
- p-(Trifluoromethyl)anilinium chloride
- 4-(TrifluoroMethyl)aniline (hydrochloride)
- 4-(trifluoromethyl)aniline;hydrochloride
- 4-(trifluoromethyl)phenylamine, chloride
- PubChem2816
- C7H7ClF3N
- Benzenamine, 4-(trifluoromethyl)-, hydrochloride
- 4-Aminobenzotrifluoride, HCl
- CZGDYZDUMJDQSD-UHFFFAOYSA-N
- SBB051729
- PC0695
- 2810AF
- 4-aminobenzot
- Benzenamine, 4-(trifluoromethyl)-, hydrochloride (9CI)
- 4-(Trifluoromethyl)aniline hydrochloride, alpha,alpha,alpha-Trifluoro-p-toluidine hydrochloride
- T3833
- 4-aminobenzotrifluoride, hydrochloride
- DB-057225
- 4-(Trifluoromethyl)aniline hydrochloride, 97%
- DTXSID60238261
- CS-0008093
- AKOS015849490
- 4-Trifluoromethyl-phenylammonium chloride
- D72462
- a,a,a-Trifluoro-p-toluidine hydrochloride
- EINECS 292-679-7
- SCHEMBL2130181
- 90774-69-9
- P-trifluoromethylaniline hydrochloride
- 4-(Trifluoromethyl)anilinehydrochloride
- MFCD00007897
- 4-trifluoromethylaniline hydrochloride
- CS-15643
-
- MDL: MFCD00007897
- Renchi: 1S/C7H6F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4H,11H2;1H
- Clave inchi: CZGDYZDUMJDQSD-UHFFFAOYSA-N
- Sonrisas: Cl.FC(C1C=CC(N)=CC=1)(F)F
- Brn: 3629991
Atributos calculados
- Calidad precisa: 197.02200
- Masa isotópica única: 197.022
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 124
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 26
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: nothing
Propiedades experimentales
- Color / forma: White powder
- Punto de fusión: 202°C(lit.)
- Punto de ebullición: 190°Cat760mmHg
- Punto de inflamación: 85℃
- PSA: 26.02000
- Logp: 3.67080
- Sensibilidad: Hygroscopic
- Disolución: Not determined
4-Aminobenzotrifluoride hydrochloride Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:2811
- Wgk Alemania:3
- Código de categoría de peligro: 20/21/22-36/37/38
- Instrucciones de Seguridad: S26-S37/39
-
Señalización de mercancías peligrosas:
- Nivel de peligro:6.1
- Términos de riesgo:R36/37/38
4-Aminobenzotrifluoride hydrochloride Datos Aduaneros
- Código HS:2921420090
- Datos Aduaneros:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Aminobenzotrifluoride hydrochloride PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D749182-5g |
4-AMINOBENZOTRIFLUORIDE HYDROCHLORIDE |
90774-69-9 | 95+% | 5g |
$85 | 2024-06-07 | |
eNovation Chemicals LLC | D749182-25g |
4-AMINOBENZOTRIFLUORIDE HYDROCHLORIDE |
90774-69-9 | 95+% | 25g |
$180 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078101-100mg |
4-(Trifluoromethyl)aniline (hydrochloride) |
90774-69-9 | 98% | 100mg |
¥42.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078101-250mg |
4-(Trifluoromethyl)aniline (hydrochloride) |
90774-69-9 | 98% | 250mg |
¥98.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078101-5g |
4-(Trifluoromethyl)aniline (hydrochloride) |
90774-69-9 | 98% | 5g |
¥357.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078101-25g |
4-(Trifluoromethyl)aniline (hydrochloride) |
90774-69-9 | 98% | 25g |
¥1092.00 | 2024-04-25 | |
TRC | A638713-50mg |
4-Aminobenzotrifluoride hydrochloride |
90774-69-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | A638713-100mg |
4-Aminobenzotrifluoride hydrochloride |
90774-69-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
Fluorochem | 013906-100g |
4-Aminobenzotrifluoride hydrochloride |
90774-69-9 | 97% | 100g |
£75.00 | 2022-03-01 | |
TRC | A638713-500mg |
4-Aminobenzotrifluoride hydrochloride |
90774-69-9 | 500mg |
$ 80.00 | 2022-06-07 |
4-Aminobenzotrifluoride hydrochloride Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Silver , Titania Solvents: 1,4-Dioxane ; 12 h, 40 bar, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
Referencia
- A novel approach for the synthesis of biologically important N-aryl amides with arenediazonium saltsSynthesis, 2014, 46(21), 2951-2956,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Pyridinium, 1-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1,1-trifluoromethanesulfonate… Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 90 min
1.2 Reagents: Piperidine ; 14 h, rt
1.2 Reagents: Piperidine ; 14 h, rt
Referencia
- Pyridyl Radical Cation for C-H Amination of ArenesAngewandte Chemie, 2019, 58(2), 526-531,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Pinacolborane Catalysts: 2757683-80-8 Solvents: Benzene-d6 ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Deoxygenation of Nitrous Oxide and Nitro Compounds Using Bis(N-Heterocyclic Silylene)Amido Iron Complexes as CatalystsAngewandte Chemie, 2022, 61(7),,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one O-(phenylsulfonyl)oxime Solvents: Chlorobenzene ; 1 h, 0 °C
1.2 Solvents: Water ; pH 9, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; 0 °C; 0.5 h, rt
1.2 Solvents: Water ; pH 9, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; 0 °C; 0.5 h, rt
Referencia
- Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-SulfonyloximeOrganic Letters, 2004, 6(24), 4619-4621,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: Thionyl chloride Solvents: Methanol ; 2.5 h, reflux
Referencia
- A facile and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2Research on Chemical Intermediates, 2012, 38(1), 77-89,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; pH 1 - 2, 0 °C
Referencia
- Seven-Membered Azabridged Neonicotinoids: Synthesis, Crystal Structure, Insecticidal Assay, and Molecular Docking StudiesJournal of Agricultural and Food Chemistry, 2014, 62(46), 11070-11079,
4-Aminobenzotrifluoride hydrochloride Raw materials
- 4'-(Trifluoromethyl)acetanilide
- Bromo[4-(trifluoromethyl)phenyl]magnesium
- 1-Nitro-4-(trifluoromethyl)benzene
- 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione
- P-trifluoromethylaniline
4-Aminobenzotrifluoride hydrochloride Preparation Products
4-Aminobenzotrifluoride hydrochloride Literatura relevante
-
1. Mechanosynthesis of amides in the total absence of organic solvent from reaction to product recoveryThomas-Xavier Métro,Julien Bonnamour,Thomas Reidon,Jordi Sarpoulet,Jean Martinez,Frédéric Lamaty Chem. Commun. 2012 48 11781
90774-69-9 (4-Aminobenzotrifluoride hydrochloride) Productos relacionados
- 25753-22-4(2,4,6-Tris(trifluoromethyl)aniline)
- 87617-23-0(4-Methyl-2-(trifluoromethyl)aniline)
- 328-74-5(3,5-Di(trifluoromethyl)aniline)
- 368-53-6(3,5-Diaminobenzotrifluoride)
- 367-71-5(2,4-bis(trifluoromethyl)aniline)
- 96100-12-8(3-methyl-5-(trifluoromethyl)aniline)
- 313-13-3(2,6-Bis(trifluoromethyl)aniline)
- 455-14-1(P-trifluoromethylaniline)
- 1554556-91-0(2-hydroxy-2-(5-methoxypyridin-3-yl)acetic acid)
- 1261629-55-3(6-(Difluoromethyl)quinolin-8-ol)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90774-69-9)4-Aminobenzotrifluoride hydrochloride

Pureza:99%
Cantidad:25g
Precio ($):251.0